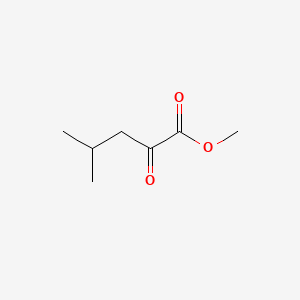

Methyl 4-methyl-2-oxopentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methyl-2-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5(2)4-6(8)7(9)10-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVDEVQENPHSSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60338058 | |

| Record name | Methyl 4-methyl-2-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3682-43-7 | |

| Record name | Methyl 4-methyl-2-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Methyl 4-methyl-2-oxopentanoate

This guide provides a comprehensive technical overview of Methyl 4-methyl-2-oxopentanoate, a key alpha-keto ester in organic synthesis and a potential building block in the development of novel therapeutics. We will delve into its synthesis, physicochemical properties, and the scientific rationale behind the methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of α-Keto Esters

This compound, also known by its IUPAC name this compound, belongs to the class of α-keto esters. These molecules are characterized by a ketone functional group adjacent to an ester, a structural motif that imparts a unique reactivity profile. This dual functionality makes them versatile intermediates in a wide array of chemical transformations, including enolate chemistry, nucleophilic additions, and cycloadditions.

The parent carboxylic acid, 4-methyl-2-oxopentanoic acid (also known as α-ketoisocaproic acid), is a well-known metabolite of the branched-chain amino acid L-leucine.[1][2] It plays a crucial role in energy metabolism and has been implicated in various physiological and pathological processes, including the stimulation of skeletal muscle protein synthesis and its involvement in maple syrup urine disease.[1][3] The esterification to this compound modifies its physical properties, such as volatility and solubility, making it a more amenable substrate for certain synthetic applications.

Synthesis of this compound: A Methodological Deep Dive

The most direct and common route for the synthesis of this compound is the esterification of 4-methyl-2-oxopentanoic acid. While several esterification methods exist, we will focus on a robust and high-yielding procedure that utilizes chlorotrimethylsilane (TMSCl) as a catalyst.

Causality Behind Experimental Choices

The selection of reagents and conditions is paramount for a successful and reproducible synthesis. In the chosen method, the combination of methanol, 2,2-dimethoxypropane, and a catalytic amount of chlorotrimethylsilane offers several advantages:

-

Methanol as the Esterifying Agent: Methanol serves as the source of the methyl group for the ester. It is used in excess to drive the equilibrium of the reaction towards the product side, following Le Chatelier's principle.

-

2,2-Dimethoxypropane as a Water Scavenger: Esterification is a reversible reaction where water is formed as a byproduct. The presence of water can hydrolyze the ester product back to the carboxylic acid, thus reducing the yield. 2,2-Dimethoxypropane acts as an efficient water scavenger by reacting with water to form acetone and methanol, both of which are volatile and can be easily removed.

-

Chlorotrimethylsilane as a Mild and Effective Catalyst: Chlorotrimethylsilane in the presence of an alcohol (methanol in this case) generates a small amount of hydrochloric acid (HCl) in situ. This in situ generation of a strong acid catalyst is often preferred over the direct addition of concentrated acids, as it allows for a more controlled and milder reaction, minimizing potential side reactions and degradation of the starting material or product.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Protocol

This protocol is a self-validating system, where the successful formation of the product can be monitored by techniques such as Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis.

-

Reactant Preparation: To a solution of 4-methyl-2-oxopentanoic acid (1.0 eq) in methanol (approx. 3.5 mL per gram of acid) and 2,2-dimethoxypropane (approx. 14 mL per gram of acid), add a catalytic amount of chlorotrimethylsilane (approx. 0.1 eq).[4]

-

Reaction: Stir the reaction mixture at ambient temperature overnight. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting carboxylic acid spot.

-

Work-up and Isolation: Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the volatile components (methanol, acetone, and excess 2,2-dimethoxypropane).

-

Product Characterization: The resulting product, this compound, should be obtained as an oil in quantitative yield.[4] The purity and identity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in further synthetic endeavors.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | [5] |

| Molecular Weight | 144.17 g/mol | [5] |

| CAS Number | 3682-43-7 | [5] |

| Appearance | Colorless to yellowish liquid | [6] |

| Boiling Point | 185.8°C at 760 mmHg | [6] |

| Melting Point | -75°C | [6] |

| Density | ~0.993 g/cm³ | [6] |

Spectroscopic Data

Spectroscopic analysis provides the definitive structural confirmation of the synthesized molecule.

| Spectroscopic Data | Interpretation | Source |

| ¹H NMR (400MHz, CDCl₃) | δ 3.86 (s, 3H), 2.72 (d, 2H), 2.16 (m, 1H), 0.96 (d, 6H) | [4] |

| ¹³C NMR | Data available in spectral databases. | [5] |

| Mass Spectrometry (GC-MS) | Data available in spectral databases. | [5] |

| Infrared (IR) Spectroscopy | Data available in spectral databases. | [5] |

Safety and Handling

This compound is classified as a flammable liquid and vapor.[5] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Applications in Research and Drug Development

While direct applications of this compound in drug development are not extensively documented, its structural features make it a valuable building block in organic synthesis. The α-keto ester moiety can be strategically manipulated to introduce complexity and build molecular scaffolds present in biologically active molecules. For instance, related keto esters are utilized in the synthesis of heterocyclic compounds which are prevalent in many pharmaceutical agents.[6] The parent acid's role in metabolism also suggests that the ester could be explored as a prodrug or a research tool to study metabolic pathways.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and properties of this compound. The detailed synthetic protocol, grounded in sound chemical principles, offers a reliable method for its preparation. The compiled physicochemical and spectroscopic data serve as a valuable resource for its characterization and further use. As a versatile chemical intermediate, this compound holds promise for applications in synthetic chemistry and as a potential tool in the exploration of new therapeutic agents.

References

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. Showing Compound 4-methyl-2-oxopentanoate (FDB030510) - FooDB [foodb.ca]

- 4. 4-Methyl-2-oxopentanoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C7H12O3 | CID 546077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 10. parchem.com [parchem.com]

- 11. Food safety and quality: details [fao.org]

- 12. methyl 3-(acetoxy)octanoate | 35234-21-0 [chemicalbook.com]

- 13. 35234-21-0(Octanoic acid,3-(acetyloxy)-, methyl ester) | Kuujia.com [kuujia.com]

- 14. Methyl 2-methyl-4-oxopentanoate | C7H12O3 | CID 12576882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Showing Compound 4-Methyl-2-oxopentanoic acid (FDB012607) - FooDB [foodb.ca]

- 18. chemsynthesis.com [chemsynthesis.com]

- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 20. 3682-43-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

A Technical Guide to the Enzymatic Synthesis of Methyl 4-methyl-2-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methyl-2-oxopentanoate, a valuable keto ester, serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutics. Traditional chemical synthesis routes to this and other α-keto esters often involve harsh conditions and hazardous reagents, prompting the exploration of more sustainable and selective enzymatic methods. This technical guide provides an in-depth exploration of a robust two-step enzymatic pathway for the synthesis of this compound. The proposed methodology leverages the high specificity of an L-amino acid deaminase for the production of the precursor acid, 4-methyl-2-oxopentanoic acid, followed by a highly efficient lipase-catalyzed esterification. This guide details the underlying scientific principles, provides comprehensive, step-by-step experimental protocols, and discusses key parameters for process optimization, offering a practical roadmap for researchers in the field.

Introduction: The Case for Biocatalysis

This compound, the methyl ester of 4-methyl-2-oxopentanoic acid (also known as α-ketoisocaproic acid), is a metabolite of the essential amino acid L-leucine.[1] Its bifunctional nature, possessing both a ketone and an ester group, makes it a valuable synthon in medicinal chemistry and drug development.[2]

Conventional chemical syntheses of α-keto esters can be efficient but often rely on stoichiometric oxidants, cryogenic conditions, or toxic intermediates, presenting challenges in terms of environmental impact and process safety.[3] Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a compelling alternative, characterized by:

-

High Specificity: Enzymes often exhibit exquisite chemo-, regio-, and enantioselectivity, minimizing the formation of byproducts and simplifying downstream purification.

-

Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous or benign organic solvents at moderate temperatures and pressures, reducing energy consumption and improving process safety.

-

Sustainability: Enzymes are biodegradable catalysts derived from renewable resources, aligning with the principles of green chemistry.

This guide focuses on a rational, two-step enzymatic approach to the synthesis of this compound, designed to be both efficient and sustainable.

A Two-Step Enzymatic Strategy

A sequential, two-enzyme cascade is proposed for the synthesis of this compound from the readily available and inexpensive starting material, L-leucine. This strategy decouples the two distinct chemical transformations, allowing for the optimization of each step independently.

Figure 1: Overview of the two-step enzymatic synthesis of this compound.

Step 1: Synthesis of 4-Methyl-2-oxopentanoic Acid via L-Amino Acid Deaminase

The first step involves the oxidative deamination of L-leucine to its corresponding α-keto acid, 4-methyl-2-oxopentanoic acid. L-amino acid deaminases (L-AADs) are flavin-containing enzymes that catalyze this transformation with high efficiency and specificity.[4] The L-AAD from Proteus vulgaris has been extensively studied and shown to be highly active towards branched-chain amino acids like L-leucine.

For enhanced stability and ease of use, a whole-cell biocatalyst approach is recommended. This involves expressing the P. vulgaris L-AAD gene in a suitable host, such as Escherichia coli. Whole-cell biocatalysts obviate the need for enzyme purification and can provide a protective environment for the enzyme, enhancing its operational stability.[5]

Step 2: Lipase-Catalyzed Esterification

The second step is the esterification of the synthesized 4-methyl-2-oxopentanoic acid with methanol to yield the final product. Lipases are a class of hydrolases that can catalyze ester synthesis in non-aqueous environments.[6] The use of an organic solvent shifts the reaction equilibrium towards ester formation by minimizing the concentration of water, which would otherwise promote the reverse hydrolytic reaction.

Immobilized lipases are particularly advantageous as they can be easily recovered and reused, significantly reducing the overall cost of the process. Novozym 435, an immobilized lipase B from Candida antarctica, is a commercially available and widely used biocatalyst known for its broad substrate scope, high activity, and stability in organic solvents.[7]

Experimental Protocols

Step 1: Whole-Cell Biocatalytic Synthesis of 4-Methyl-2-oxopentanoic Acid

This protocol is based on optimized procedures for the production of α-ketoisocaproate using an E. coli whole-cell biocatalyst expressing L-AAD from Proteus vulgaris.

3.1.1. Materials and Equipment

-

Microorganism: E. coli BL21(DE3) strain harboring a pET-based expression vector containing the L-AAD gene from Proteus vulgaris.

-

Media and Reagents:

-

Luria-Bertani (LB) medium

-

Kanamycin (or other appropriate antibiotic for plasmid maintenance)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

L-leucine

-

Phosphate buffer (e.g., 100 mM, pH 8.0)

-

Trichloroacetic acid (TCA) for reaction quenching

-

-

Equipment:

-

Shaking incubator

-

Centrifuge

-

Bioreactor (for scaled-up production)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column for organic acid analysis (e.g., C18)

-

3.1.2. Protocol

-

Inoculum Preparation: Inoculate a single colony of the recombinant E. coli into 50 mL of LB medium containing the appropriate antibiotic. Incubate at 37°C with shaking at 200 rpm overnight.

-

Cell Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight culture to an initial OD₆₀₀ of ~0.1. Incubate at 37°C with shaking at 200 rpm.

-

Induction of Enzyme Expression: When the culture reaches an OD₆₀₀ of 0.6-0.8, induce L-AAD expression by adding IPTG to a final concentration of 0.1-1.0 mM. Continue incubation at a lower temperature (e.g., 20-25°C) for 12-16 hours to enhance soluble protein expression.

-

Harvesting of Whole-Cell Biocatalyst: Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C). Wash the cell pellet twice with phosphate buffer (100 mM, pH 8.0) and resuspend in the same buffer to a desired cell density (e.g., 50 g/L wet cell weight).

-

Bioconversion Reaction:

-

In a temperature-controlled vessel, add the whole-cell suspension.

-

Add L-leucine to a final concentration of 100-200 mM.

-

Maintain the reaction at 37°C with gentle agitation. Monitor the pH and adjust as necessary to maintain it around 8.0, as the reaction produces ammonia which will increase the pH.

-

Monitor the progress of the reaction by taking samples at regular intervals. Quench the reaction by adding an equal volume of 20% TCA and analyze the supernatant for 4-methyl-2-oxopentanoic acid concentration by HPLC.

-

-

Product Isolation (Optional): After the reaction is complete, remove the cells by centrifugation. The supernatant containing 4-methyl-2-oxopentanoic acid can be used directly in the next step or purified further by extraction or chromatography if required.

Figure 2: Workflow for the whole-cell biocatalytic synthesis of 4-methyl-2-oxopentanoic acid.

Step 2: Lipase-Catalyzed Esterification to this compound

This protocol is designed based on established procedures for Novozym 435-catalyzed esterifications in organic solvents.

3.2.1. Materials and Equipment

-

Enzyme: Immobilized Lipase B from Candida antarctica (Novozym 435).

-

Reagents:

-

4-methyl-2-oxopentanoic acid (from Step 1 or commercially sourced)

-

Methanol (anhydrous)

-

Organic solvent (e.g., methyl tert-butyl ether (MTBE), n-hexane, or toluene)

-

Molecular sieves (3Å or 4Å, activated) to remove water

-

-

Equipment:

-

Shaking incubator or orbital shaker with temperature control

-

Reaction vials with screw caps

-

Gas Chromatography (GC) or HPLC system for monitoring the reaction

-

3.2.2. Protocol

-

Enzyme and Reagent Preparation: Activate molecular sieves by heating at >200°C for at least 4 hours under vacuum. Allow to cool in a desiccator. Ensure all glassware is thoroughly dried.

-

Reaction Setup:

-

In a sealed vial, dissolve 4-methyl-2-oxopentanoic acid (e.g., 100 mM) in the chosen organic solvent (e.g., 10 mL).

-

Add methanol. A molar ratio of acid to alcohol of 1:1 to 1:3 is a good starting point. Higher excesses of methanol can sometimes inhibit the enzyme.

-

Add Novozym 435 (e.g., 10-20 mg/mL).

-

Add activated molecular sieves (e.g., 5-10% w/v) to scavenge the water produced during the reaction, which helps to drive the equilibrium towards the ester product.

-

-

Esterification Reaction:

-

Incubate the reaction mixture at a controlled temperature (e.g., 40-50°C) with shaking (e.g., 200 rpm). The optimal temperature for Novozym 435 is typically in this range.[8]

-

Monitor the reaction progress by taking small aliquots of the supernatant at various time points and analyzing for the formation of this compound by GC or HPLC.

-

-

Enzyme Recovery and Product Isolation:

-

Once the reaction has reached equilibrium or the desired conversion, stop the reaction by filtering off the immobilized enzyme and molecular sieves.

-

The enzyme can be washed with fresh solvent and dried for reuse in subsequent batches.

-

The filtrate containing the product can be concentrated by rotary evaporation.

-

If necessary, the crude product can be purified by silica gel column chromatography.

-

Data Presentation and Process Optimization

Systematic optimization of reaction parameters is crucial for maximizing the yield and efficiency of the enzymatic synthesis.

Key Parameters for Optimization

| Parameter | Step 1 (Deamination) | Step 2 (Esterification) | Rationale |

| Enzyme Loading | Cell density (g/L) | Lipase concentration (mg/mL) | Higher enzyme concentration generally increases the reaction rate, but can be limited by cost and mass transfer. |

| Substrate Concentration | L-leucine (mM) | Acid & Alcohol (mM) | High substrate concentrations can lead to substrate inhibition. |

| Temperature | 30-40°C | 40-60°C | Enzyme activity is temperature-dependent, but higher temperatures can lead to enzyme denaturation. |

| pH | 7.5-8.5 | N/A (organic solvent) | pH affects the ionization state of the enzyme and substrates, influencing catalytic activity. |

| Solvent | Aqueous buffer | Non-polar organic solvents | In Step 2, the solvent choice impacts substrate solubility and enzyme activity.[9] |

| Water Content | N/A (aqueous) | Controlled by molecular sieves | Water is a product of esterification and its removal drives the reaction forward. |

| Molar Ratio | N/A | Acid:Alcohol | The molar ratio of reactants affects the reaction equilibrium and can influence enzyme inhibition. |

Future Perspective: A One-Pot Synthesis

While a two-pot approach is presented here for robustness, a one-pot synthesis combining both enzymatic steps would be highly desirable for process intensification. However, several challenges would need to be addressed:

-

Enzyme Compatibility: The L-AAD (typically used in an aqueous environment) and the lipase (used in a non-aqueous environment) have different optimal reaction conditions. A biphasic system or co-immobilization strategy might be required.

-

Cofactor/Byproduct Inhibition: The ammonia produced in the first step could potentially inhibit the lipase.

-

Reaction Equilibrium: The overall equilibrium of the coupled reaction would need to be carefully managed.

Further research into novel enzyme immobilization techniques and the development of biphasic reaction systems could pave the way for an efficient one-pot synthesis of this compound from L-leucine.

Conclusion

The two-step enzymatic synthesis of this compound presented in this guide offers a green, selective, and efficient alternative to traditional chemical methods. By employing a whole-cell biocatalyst for the initial deamination of L-leucine and a robust immobilized lipase for the subsequent esterification, this methodology provides a clear and adaptable framework for the production of this valuable keto ester. The detailed protocols and discussion of optimization parameters are intended to empower researchers to implement and refine this biocatalytic route, contributing to the advancement of sustainable synthesis in the pharmaceutical and chemical industries.

References

- Nshimiyimana, P., et al. (2019). Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids. Bioengineered, 10(1), 474-485.

- Jeromin, G. E., & Zoor, A. (2008). A new irreversible enzyme-aided esterification method in organic solvents. Biotechnology Letters, 30(5), 925-928.

- Perdih, A., et al. (2015). High enantioselective Novozym 435-catalyzed esterification of (R,S)-flurbiprofen monitored with a chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 102, 149-156.

- Song, Y., et al. (2017). Tuning the transcription and translation of L-amino acid deaminase in Escherichia coli improves α-ketoisocaproate production from L-leucine. PLoS ONE, 12(6), e0179229.

- Li, Y., et al. (2022). Semi-rational engineering membrane binding domain of L-amino acid deaminase from Proteus vulgaris for enhanced α-ketoisocaproate. Frontiers in Bioengineering and Biotechnology, 10, 976405.

- Gotor, V., et al. (2019). Conversion of γ- and δ-Keto Esters into Optically Active Lactams. Transaminases in Cascade Processes.

- Lee, J. H., et al. (2004). Optimized synthesis of lipase-catalyzed biodiesel by Novozym 435. Journal of Chemical Technology & Biotechnology, 79(12), 1367-1372.

- Stergiou, P. Y., et al. (2013). Advances in lipase-catalyzed esterification reactions. Biotechnology Advances, 31(8), 1846-1859.

- Kim, J., et al. (2016). A One-Pot Biocatalytic Cascade to Access Diverse L-Phenylalanine Derivatives from Aldehydes or Carboxylic Acids. bioRxiv.

- Romero, M. D., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 9(9), 2342-2366.

- Dold, S., et al. (2014). Lipase/Transaminase Reaction Cascade for the Synthesis of β-Amino Acids. Chemistry – A European Journal, 20(41), 13214-13217.

- Gotor-Fernández, V., & Gotor, V. (2021). Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids.

-

Nshimiyimana, P., et al. (2019). Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids. Bioengineered, 10(1), 474-485. Available at: [Link]

-

Jeromin, G. E., & Zoor, A. (2008). A new irreversible enzyme-aided esterification method in organic solvents. Biotechnology Letters, 30(5), 925-928. Available at: [Link]

-

Perdih, A., et al. (2015). High enantioselective Novozym 435-catalyzed esterification of (R,S)-flurbiprofen monitored with a chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 102, 149-156. Available at: [Link]

-

Song, Y., et al. (2017). Tuning the transcription and translation of L-amino acid deaminase in Escherichia coli improves α-ketoisocaproate production from L-leucine. PLoS ONE, 12(6), e0179229. Available at: [Link]

-

Li, Y., et al. (2022). Semi-rational engineering membrane binding domain of L-amino acid deaminase from Proteus vulgaris for enhanced α-ketoisocaproate. Frontiers in Bioengineering and Biotechnology, 10, 976405. Available at: [Link]

-

Chen, J., et al. (2022). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts, 12(5), 597. Available at: [Link]

-

Wikipedia. (n.d.). α-Ketoisocaproic acid. In Wikipedia. Retrieved January 6, 2026, from [Link]

-

Hasan, F., et al. (2010). Lipases and lipase-catalyzed esterification in non-aqueous media. Critical Reviews in Biotechnology, 30(2), 105-121. Available at: [Link]

-

de Carvalho, C. C. C. R. (2017). Whole cell biocatalysts: essential workers from Nature to the industry. Microbial Biotechnology, 10(2), 250-263. Available at: [Link]

-

Kim, J., et al. (2016). A One-Pot Biocatalytic Cascade to Access Diverse L-Phenylalanine Derivatives from Aldehydes or Carboxylic Acids. bioRxiv. Available at: [Link]

-

Romero, M. D., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 9(9), 2342-2366. Available at: [Link]

-

Gotor-Fernández, V., & Gotor, V. (2021). Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids. Frontiers in Catalysis, 1, 7. Available at: [Link]

-

Dold, S., et al. (2014). Lipase/Transaminase Reaction Cascade for the Synthesis of β-Amino Acids. Chemistry – A European Journal, 20(41), 13214-13217. Available at: [Link]

Sources

- 1. α-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipase-Catalyzed Acetylation and Esterification of Bile Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A new irreversible enzyme-aided esterification method in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

"physicochemical properties of α-Ketoisocaproic acid"

An In-Depth Technical Guide to the Physicochemical Properties of α-Ketoisocaproic Acid

Introduction

α-Ketoisocaproic acid (α-KIC), also known as 4-methyl-2-oxovaleric acid, is a critical intermediate in the metabolic pathway of the essential branched-chain amino acid, L-leucine.[1][2] As a branched-chain keto acid (BCKA), it plays a pivotal role in various physiological processes, including protein synthesis and energy metabolism.[3][4] Its clinical significance is most notably highlighted in the context of inborn errors of metabolism, such as Maple Syrup Urine Disease (MSUD), where a deficiency in the branched-chain α-keto acid dehydrogenase (BCKAD) complex leads to the accumulation of α-KIC and other BCKAs in tissues and bodily fluids.[5][6][7] This accumulation is associated with severe neurological damage, underscoring the importance of understanding its fundamental properties for diagnostic and therapeutic development.[8] This guide provides a comprehensive overview of the core physicochemical properties of α-KIC, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

α-Ketoisocaproic acid is systematically named 4-methyl-2-oxopentanoic acid.[9] It is a 2-oxo monocarboxylic acid characterized by a valeric acid backbone with a ketone group at the C-2 position and a methyl group at the C-4 position.[9]

-

Synonyms: 2-Ketoisocaproate, α-Ketoisocaproate, 2-Oxoisocaproic Acid, KIC, 4-methyl-2-oxovaleric acid, Ketoleucine.[5][9][10][11]

Caption: Chemical structure of α-Ketoisocaproic acid.

Core Physicochemical Properties

The physical and chemical characteristics of α-KIC are fundamental to its behavior in biological systems and analytical procedures. At room temperature, it exists as a liquid.[5][11] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Physical State | Liquid | [5][11] |

| Melting Point | 8 to 10 °C (46 to 50 °F) | [1] |

| Boiling Point | 85 °C (185 °F) at 13 mmHg | [1] |

| Acidity (pKa) | 2.651 | [1] |

| Log P (Octanol/Water) | 0.133 - 0.531 | [1][10] |

| Solubility | Soluble in Ethanol, DMSO, DMF (~30 mg/mL) | [5][11][12] |

The pKa value of 2.651 indicates that α-KIC is a relatively strong organic acid and will be predominantly in its ionized form, α-ketoisocaproate, at physiological pH.[1] The partition coefficient (Log P) suggests moderate lipophilicity.

Caption: Ionization equilibrium of α-KIC.

Spectroscopic Profile

Spectroscopic analysis is essential for the identification and quantification of α-KIC.

-

UV-Vis Spectroscopy: There are conflicting reports for the maximum absorbance (λmax) of α-KIC. Several sources report a λmax of 241 nm , which is typical for α-keto acids.[11][12] Another source reports a λmax of 335 nm .[13] This discrepancy may arise from differences in solvent conditions, pH, or the specific analytical method employed. For HPLC analysis, selecting a wavelength that provides the best signal-to-noise ratio for the specific mobile phase is crucial.[13]

-

Mass Spectrometry (MS): In MS analysis, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), α-KIC is identified by its specific mass-to-charge ratio (m/z) and fragmentation pattern. For quantification, stable isotope-labeled internal standards, such as [²H₇]α-KIC or [¹³C₆]α-KIC, are often employed to ensure high accuracy.[14][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information. While specific spectra are not detailed here, ¹H-NMR and ¹³C-NMR are standard methods for confirming the chemical structure and purity of α-KIC standards.

Stability and Storage Considerations

As a reactive α-keto acid, α-KIC is susceptible to degradation, which can compromise experimental results.[16]

-

Temperature: Elevated temperatures can promote decarboxylation. All extraction and handling steps should ideally be performed on ice or at 4°C.[16]

-

pH: Both highly acidic and alkaline conditions can catalyze degradation.[16]

-

Oxidation: The keto group is susceptible to oxidation. Samples should be protected from exposure to strong oxidizing agents and reactive oxygen species.[16]

-

Enzymatic Activity: In biological samples, residual enzyme activity can continue to metabolize α-KIC. Rapid quenching, for example, through protein precipitation with a cold organic solvent like methanol, is essential.[16]

For long-term stability, α-KIC and its extracts should be stored at -20°C or -80°C in tightly sealed containers, protected from light.[12][16]

Analytical Methodologies

Accurate quantification of α-KIC in biological matrices is crucial for research and clinical diagnostics. HPLC and GC-MS are the most common analytical techniques.[17]

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and specificity but requires derivatization to increase the volatility of α-KIC.

Causality: α-Keto acids are not sufficiently volatile for direct GC analysis. Derivatization, typically through oximation and silylation, converts the polar carboxyl and keto groups into more volatile and thermally stable derivatives, enabling chromatographic separation and mass spectrometric detection.[14][17]

Step-by-Step Methodology:

-

Sample Preparation & Protein Precipitation:

-

To 50 µL of plasma or serum, add an internal standard (e.g., [²H₃]α-KIC).[14]

-

Add 200 µL of ice-cold methanol to precipitate proteins.[16][18]

-

Vortex vigorously for 1 minute.

-

Incubate at -20°C for 30 minutes to ensure complete precipitation.

-

Centrifuge at 13,000 x g for 15 minutes at 4°C.[16]

-

Carefully transfer the supernatant to a new tube.[16]

-

-

Solvent Evaporation:

-

Derivatization:

-

Perform oximation to stabilize the α-keto group.

-

Reconstitute the residue and derivatize with a trimethylsilylation reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).[17]

-

-

GC-MS Analysis:

-

Column: Fused-silica capillary column (e.g., SE-30).[17]

-

Carrier Gas: Helium.

-

Injection: Inject the derivatized sample.

-

Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor the characteristic molecular ions of the derivatized α-KIC and its internal standard for quantification.[14]

-

-

Data Analysis:

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC methods, often coupled with fluorescence or MS detection, provide robust quantification without the need for high-temperature analysis.

Causality: For enhanced sensitivity with UV or fluorescence detection, α-KIC can be derivatized with a fluorogenic reagent. This is particularly useful for detecting femtomole-level concentrations in complex matrices like brain tissue.[19][20]

Step-by-Step Methodology (with Fluorescence Detection):

-

Sample Preparation & Extraction:

-

Homogenize tissue or fluid samples in an appropriate acidic buffer.

-

Perform solid-phase extraction (SPE) using a C18 cartridge to remove interfering lipids and amino acids and isolate the α-keto acids.[19]

-

-

Derivatization:

-

Add a derivatizing agent such as 1,2-diamino-4,5-methylenedioxybenzene (DMB) or 4,5-dimethoxy-1,2-diaminobenzene.[19][20][21]

-

Heat the mixture (e.g., 85°C for 45 minutes) to form a stable, fluorescent derivative.[21]

-

Cool the reaction on ice and dilute with a suitable buffer to optimize for injection.[20][21]

-

-

HPLC Analysis:

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with phosphoric or formic acid) and an organic solvent (e.g., acetonitrile).[10]

-

Detection: Use a fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen derivative.

-

Data Analysis:

-

Identify the α-KIC derivative peak by its retention time.

-

Quantify using a calibration curve prepared from standards that have undergone the same extraction and derivatization process.[21]

-

Caption: General workflow for α-KIC quantification.

Conclusion

α-Ketoisocaproic acid is a metabolically significant molecule whose physicochemical properties dictate its biological behavior and the analytical strategies required for its accurate measurement. Its acidic nature, moderate lipophilicity, and susceptibility to degradation are key considerations for researchers. Robust and validated analytical methods, such as GC-MS and HPLC, which account for its inherent instability through controlled extraction and derivatization, are essential for elucidating its role in health and disease. This guide provides the foundational knowledge required for professionals working with this important keto acid.

References

-

Wikipedia. α-Ketoisocaproic acid. [Link]

-

Wikipedia. Maple syrup urine disease. [Link]

-

SIELC Technologies. UV-Vis Spectrum of α-Ketoisocaproic Acid. [Link]

-

SIELC Technologies. .alpha.-Ketoisocaproic acid. [Link]

-

PubMed. alpha-keto acids accumulating in maple syrup urine disease stimulate lipid peroxidation and reduce antioxidant defences in cerebral cortex from young rats. [Link]

-

PubMed. Gas chromatographic-mass spectrometric determination of alpha-ketoisocaproic acid and [2H7]alpha-ketoisocaproic acid in plasma after derivatization with N-phenyl-1,2-phenylenediamine. [Link]

- Dancis, J., Hutzler, J., & Cox, R. P. (1979). Maple syrup urine disease: branched-chain keto acid decarboxylation in fibroblasts as measured with amino acids and keto acids.

-

PubChem. Alpha-ketoisocaproic acid-13C5 (sodium). [Link]

-

PubMed. Analysis of femtomole concentrations of alpha-ketoisocaproic acid in brain tissue by precolumn fluorescence derivatization with 4,5-dimethoxy-1,2-diaminobenzene. [Link]

-

NCBI Bookshelf. Maple Syrup Urine Disease - StatPearls. [Link]

-

PubChem. SID 134977374 - alpha-Ketoisocaproic acid. [Link]

- Sgaravatti, A. M., et al. (2019). Pathophysiology of maple syrup urine disease: Focus on the neurotoxic role of the accumulated branched-chain amino acids. Journal of the Neurological Sciences, 405, 116429.

-

Rupa Health. a-Ketoisocaproic Acid. [Link]

-

PubMed. Analysis of intracellular α-keto acids by HPLC with fluorescence detection. [Link]

-

NIH. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. [Link]

-

PubChem. 4-Methyl-2-oxovaleric acid. [Link]

-

The Royal Society of Chemistry. Analysis of intracellular α-keto acids by HPLC with fluorescence detection. [Link]

-

Caring Sunshine. Ingredient: Alpha-ketoisocaproic acid. [Link]

-

Pharmacompass.com. alpha-Ketoisocaproic acid sodium salt | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

Cambridge Bioscience. α-Ketoisocaproic Acid (sodium salt) - Cayman Chemical. [Link]

Sources

- 1. α-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]

- 2. a-Ketoisocaproic Acid | Rupa Health [rupahealth.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caringsunshine.com [caringsunshine.com]

- 5. alpha-Ketoisocaproic Acid | CAS 816-66-0 | Cayman Chemical | Biomol.com [biomol.com]

- 6. Maple syrup urine disease - Wikipedia [en.wikipedia.org]

- 7. Maple Syrup Urine Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. qbpatologica.wordpress.com [qbpatologica.wordpress.com]

- 9. 4-Methyl-2-oxovaleric acid | C6H10O3 | CID 70 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. .alpha.-Ketoisocaproic acid | SIELC Technologies [sielc.com]

- 11. caymanchem.com [caymanchem.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. UV-Vis Spectrum of α-Ketoisocaproic Acid | SIELC Technologies [sielc.com]

- 14. Gas chromatographic-mass spectrometric determination of alpha-ketoisocaproic acid and [2H7]alpha-ketoisocaproic acid in plasma after derivatization with N-phenyl-1,2-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. isotope.com [isotope.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analysis of femtomole concentrations of alpha-ketoisocaproic acid in brain tissue by precolumn fluorescence derivatization with 4,5-dimethoxy-1,2-diaminobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 21. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide on Methyl 4-methyl-2-oxopentanoate as a Metabolite of L-leucine

This guide provides a comprehensive technical overview of methyl 4-methyl-2-oxopentanoate, a significant metabolite derived from the essential amino acid L-leucine. It is intended for researchers, scientists, and professionals in drug development who are engaged in metabolic studies, biomarker discovery, and therapeutic research. This document delves into the biochemical pathways, analytical methodologies for quantification, and the physiological relevance of this keto acid, grounding all information in established scientific literature.

Introduction: The Central Role of L-leucine and Its Catabolism

L-leucine, one of the three branched-chain amino acids (BCAAs), is an essential amino acid, meaning it cannot be synthesized de novo by mammals and must be obtained through diet.[1] Beyond its fundamental role as a building block for protein synthesis, L-leucine acts as a critical signaling molecule, most notably in activating the mTOR pathway, which regulates cell growth, proliferation, and survival.[2] The catabolism of L-leucine is a vital metabolic process, not only for disposing of excess leucine but also for providing energy and biosynthetic precursors.[3] The initial and reversible step in this pathway is the transamination of L-leucine, which gives rise to its corresponding α-keto acid, 4-methyl-2-oxopentanoic acid, also known as α-ketoisocaproic acid (KIC).[1][4] While this guide focuses on the methyl ester form, this compound, it is crucial to first understand the biology of its precursor, KIC. The esterification to its methyl form is often a chemical modification for analytical purposes or can occur under specific physiological or experimental conditions.[5]

Biochemical Genesis: The L-leucine Catabolic Pathway

The breakdown of L-leucine into its metabolites is a multi-step enzymatic process that primarily occurs in the mitochondria.[1] The pathway can be broadly divided into two main stages: the common pathway for all BCAAs and the distal pathway specific to leucine.

The first step is a reversible transamination catalyzed by branched-chain amino acid aminotransferases (BCAT), which are present in both mitochondrial and cytosolic forms (BCAT2 and BCAT1, respectively).[2][6] This reaction transfers the amino group from L-leucine to α-ketoglutarate, yielding glutamate and 4-methyl-2-oxopentanoic acid (KIC).[4]

The subsequent and rate-limiting step is the irreversible oxidative decarboxylation of KIC. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a mitochondrial enzyme.[4][7] This complex converts KIC into isovaleryl-CoA, which then enters the distal part of the leucine degradation pathway.[3] Ultimately, L-leucine is catabolized to acetoacetate and acetyl-CoA, which are ketogenic precursors that can be used for energy production in the tricarboxylic acid (TCA) cycle or for the synthesis of fatty acids and sterols.[3][7]

Caption: The initial steps of L-leucine catabolism.

Physiological and Pathophysiological Significance of 4-Methyl-2-oxopentanoate

4-Methyl-2-oxopentanoate (KIC) is not merely a metabolic intermediate; it possesses significant biological activities. It acts as a nutrient signal and can stimulate skeletal muscle protein synthesis.[8] However, the accumulation of KIC and other branched-chain keto acids (BCKAs) is associated with several pathological conditions.

The most prominent example is Maple Syrup Urine Disease (MSUD), an inborn error of metabolism caused by a deficiency in the BCKDH complex.[9] This deficiency leads to the accumulation of BCAAs and their corresponding BCKAs, including KIC, in blood and urine, resulting in severe neurological damage if left untreated.[8][10]

Beyond rare genetic disorders, elevated levels of KIC have been implicated in more common metabolic diseases. Research suggests that KIC can increase endoplasmic reticulum stress, promote lipid accumulation in preadipocytes, and contribute to insulin resistance by impairing mTOR and autophagy signaling pathways.[8] It has also been shown to cause oxidative damage, which can lead to cognitive deficits.[8]

Analytical Methodologies for Quantification

Accurate quantification of 4-methyl-2-oxopentanoate and other BCKAs in biological matrices is essential for both basic research and clinical diagnostics. Due to their chemical properties, these molecules often require specific analytical approaches.

Sample Preparation: The Critical First Step

The initial step in the analysis of BCKAs from biological samples (e.g., plasma, serum, tissue, cells) is the removal of proteins, which can interfere with downstream analysis.[6] This is typically achieved by precipitation with an acid, such as perchloric acid, or an organic solvent like methanol.[6][11] For tissue samples, homogenization is required prior to protein precipitation.[6]

Chromatographic Separation and Mass Spectrometric Detection

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most powerful and widely used techniques for the analysis of BCKAs.[11]

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic resolution but requires chemical derivatization to make the non-volatile keto acids amenable to gas-phase analysis.[12] A common derivatization strategy is a two-step process:

-

Methoximation: This step targets the keto group, converting it into an oxime using a reagent like methoxyamine hydrochloride. This prevents tautomerization and the formation of multiple derivatives.[13]

-

Silylation: Subsequently, active hydrogens on the carboxyl group are replaced with a trimethylsilyl (TMS) group using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This increases the volatility of the analyte.[13]

It is imperative to perform these reactions in anhydrous conditions, as the silylating reagents are sensitive to moisture.[12][13]

Experimental Protocol: GC-MS Derivatization of 4-Methyl-2-oxopentanoate

-

Lyophilization: The aqueous sample extract is freeze-dried to complete dryness to remove all water.[13]

-

Methoximation: The dried residue is reconstituted in a solution of methoxyamine hydrochloride in pyridine and incubated (e.g., at 37°C for 90 minutes with shaking) to protect the keto group.[13]

-

Silylation: A silylating agent, such as MSTFA, is added to the sample, followed by another incubation (e.g., at 37°C for 30 minutes with shaking) to derivatize the carboxyl group.[13]

-

Analysis: The derivatized sample is then injected into the GC-MS system for analysis.

4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is increasingly favored for BCKA analysis as it can often be performed with simpler sample preparation and sometimes without the need for derivatization.[11][14] However, derivatization can significantly enhance sensitivity and chromatographic performance.

A popular derivatization agent for LC-MS analysis of keto acids is o-phenylenediamine (OPD).[6] OPD reacts with the α-keto acid to form a stable and fluorescent quinoxalinol derivative, which can be readily detected.[6][15]

Experimental Protocol: LC-MS Derivatization and Analysis of 4-Methyl-2-oxopentanoate

-

Deproteinization: Plasma or tissue homogenate is treated with perchloric acid to precipitate proteins, followed by centrifugation to collect the supernatant.[6]

-

Derivatization: The supernatant is mixed with o-phenylenediamine (OPD) in hydrochloric acid and incubated (e.g., at 80°C for 20 minutes).[15]

-

Extraction: The resulting OPD-derivatized BCKAs are extracted from the aqueous solution using an organic solvent like ethyl acetate.[6]

-

Lyophilization and Reconstitution: The organic extract is dried down and the residue is reconstituted in a suitable buffer for LC-MS analysis.[6]

-

LC-MS Analysis: The reconstituted sample is injected onto a reversed-phase column (e.g., C18) and analyzed by LC-MS/MS.[6][11] A stable isotope-labeled internal standard is typically used for accurate quantification.[6]

Caption: A generalized workflow for the analysis of BCKAs.

Data Presentation and Validation

The performance of an analytical method for BCKA quantification is assessed by several key parameters, which should be clearly presented.

| Parameter | Description | Typical Acceptance Criteria |

| Linearity (r²) | The correlation coefficient of the calibration curve. | > 0.99[9] |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-noise ratio > 3 |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be accurately quantified. | Signal-to-noise ratio > 10[16] |

| Accuracy (% Recovery) | The closeness of the measured value to the true value. | 80-120%[14] |

| Precision (%RSD) | The degree of agreement among individual measurements. | < 15% |

| Matrix Effect | The influence of co-eluting compounds on the ionization of the analyte. | Should be assessed and minimized. |

This compound: The Ester Form

While the free acid (KIC) is the direct metabolite of L-leucine, the methyl ester, this compound, is also of significant interest, particularly in synthetic chemistry and as an analytical standard.[5][17]

Synthesis: this compound can be synthesized by reacting 4-methyl-2-oxopentanoic acid with methanol in the presence of an acid catalyst and a dehydrating agent like 2,2-dimethoxypropane.[5]

Analytical Standard: In analytical chemistry, the methyl ester can serve as a reference compound for the development and validation of analytical methods.[18]

Conclusion and Future Directions

This compound, and its precursor KIC, are pivotal molecules at the intersection of amino acid metabolism, cellular signaling, and disease pathophysiology. As a direct catabolite of the essential amino acid L-leucine, its levels are a sensitive indicator of metabolic flux through the BCAA degradation pathway. The accumulation of KIC is a hallmark of MSUD and is increasingly implicated in the pathogenesis of insulin resistance and other metabolic disorders.

Future research will likely focus on further elucidating the precise molecular mechanisms by which KIC exerts its signaling functions and contributes to disease. The development of more rapid, sensitive, and high-throughput analytical methods will be crucial for advancing our understanding of its role as a biomarker. Furthermore, exploring the therapeutic potential of modulating KIC levels, either through dietary interventions or pharmacological targeting of the enzymes in the L-leucine catabolic pathway, holds promise for the management of metabolic diseases.

References

-

Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

-

L-leucine degradation I | Pathway. (n.d.). PubChem - NIH. Retrieved January 6, 2026, from [Link]

-

Development and validation of LC-MS/MS method for determination of branched chain amino acids and α-keto acids in human plasma | Request PDF. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Liquid chromatography-mass spectrometric method for the simultaneous analysis of branched-chain amino acids and their ketoacids from dried blood spot as secondary analytes for the detection of maple syrup urine disease. (2024). PubMed. Retrieved January 6, 2026, from [Link]

-

Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. (2018). MDPI. Retrieved January 6, 2026, from [Link]

-

Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). Retrieved January 6, 2026, from [Link]

-

(PDF) Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. (2018). ResearchGate. Retrieved January 6, 2026, from [Link]

-

The metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

-

Leucine. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

4-Methyl-2-oxovaleric acid | C6H10O3 | CID 70. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Regulatory effects of fatty acids on decarboxylation of leucine and 4-methyl-2-oxopentanoate in the perfused rat heart. (1984). PubMed. Retrieved January 6, 2026, from [Link]

-

The leucine catabolism pathway. (Panel (A)) L-leucine is initially... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Schematic representation of metabolic routes of L-leucine, leading to... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC - NIH. (2013). Retrieved January 6, 2026, from [Link]

-

The metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets. (1979). PubMed. Retrieved January 6, 2026, from [Link]

-

Regulatory effects of fatty acids on decarboxylation of leucine and 4-methyl-2-oxopentanoate in the perfused rat heart - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

-

Leucine. (n.d.). MetwareBio. Retrieved January 6, 2026, from [Link]

-

This compound | C7H12O3 | CID 546077. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Showing Compound 4-methyl-2-oxopentanoate (FDB030510). (2015). FooDB. Retrieved January 6, 2026, from [Link]

-

Analysis of Branched-Chain Keto Acids in Cell Extracts by HPLC-Fluorescence Detection. (2017). J-Stage. Retrieved January 6, 2026, from [Link]

-

4-Methyl-2-oxopentanoic acid (Standard). (n.d.). The Antirrhinum. Retrieved January 6, 2026, from [Link]

Sources

- 1. Leucine - Wikipedia [en.wikipedia.org]

- 2. Leucine -MetwareBio [metwarebio.com]

- 3. L-leucine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Methyl-2-oxopentanoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 6. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Liquid chromatography-mass spectrometric method for the simultaneous analysis of branched-chain amino acids and their ketoacids from dried blood spot as secondary analytes for the detection of maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Methyl-2-oxovaleric acid | C6H10O3 | CID 70 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

- 16. researchgate.net [researchgate.net]

- 17. This compound | C7H12O3 | CID 546077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 4-Methyl-2-oxopentanoic acid (Standard) | The Antirrhinum [antirrhinum.net]

The Pivotal Role of 4-Methyl-2-Oxopentanoic Acid in Cellular Metabolism: A Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Methyl-2-oxopentanoic acid, also known as α-ketoisocaproate (KIC), is a critical intermediate in the catabolism of the essential branched-chain amino acid (BCAA), leucine.[1][2] Far from being a simple metabolic byproduct, KIC stands at a crucial crossroads of cellular energy homeostasis, nutrient sensing, and signaling pathways. Its metabolism is tightly regulated, and dysregulation leads to severe pathological conditions, most notably Maple Syrup Urine Disease (MSUD).[1][3] This technical guide provides an in-depth exploration of the multifaceted functions of 4-methyl-2-oxopentanoic acid in cellular metabolism. We will delve into its core metabolic pathway, the intricate regulation of its key enzymatic gatekeeper, its broader signaling roles, its pathophysiological implications, and the analytical methodologies essential for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and target the metabolic pathways involving this key keto acid.

Introduction: The Significance of a Leucine-Derived Keto Acid

4-Methyl-2-oxopentanoic acid is the primary keto acid derived from the transamination of leucine.[1] This initial step in leucine breakdown is a reversible reaction catalyzed by branched-chain aminotransferases (BCATs).[4] While this transamination occurs in various tissues, the subsequent and irreversible oxidative decarboxylation of KIC is the rate-limiting step in leucine catabolism, primarily occurring in the mitochondria.[5][6] The significance of 4-methyl-2-oxopentanoic acid extends beyond its role as a mere catabolic intermediate. It is a key molecule that influences a range of cellular processes, including:

-

Energy Production: Its catabolism generates acetyl-CoA and acetoacetate, which can enter the tricarboxylic acid (TCA) cycle for ATP production or be used for fatty acid synthesis.[6]

-

Nutrient Sensing: It acts as a signaling molecule, notably influencing the mTOR pathway, a central regulator of cell growth and proliferation.[4]

-

Hormonal Regulation: It has been shown to stimulate insulin secretion from pancreatic β-cells.[7]

-

Pathophysiology: The accumulation of 4-methyl-2-oxopentanoic acid and other BCAAs is the hallmark of Maple Syrup Urine Disease (MSUD), a devastating inherited metabolic disorder.[3]

This guide will systematically unpack these functions, providing a detailed understanding of the critical role of 4-methyl-2-oxopentanoic acid in cellular health and disease.

Core Metabolic Hub: The Catabolism of 4-Methyl-2-Oxopentanoic Acid

The primary metabolic fate of 4-methyl-2-oxopentanoic acid is its conversion to isovaleryl-CoA through oxidative decarboxylation.[1] This irreversible reaction is catalyzed by the multi-enzyme branched-chain α-keto acid dehydrogenase (BCKDH) complex.[5][6]

Caption: The initial steps of leucine catabolism.

The isovaleryl-CoA produced then undergoes a series of reactions analogous to fatty acid β-oxidation, ultimately yielding acetyl-CoA and acetoacetate, which are key intermediates in central carbon metabolism.

The Gatekeeper Enzyme: The Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

The BCKDH complex is a large, mitochondrial multi-enzyme assembly that holds the key to the irreversible breakdown of 4-methyl-2-oxopentanoic acid and the other branched-chain keto acids.[1][5] Its intricate structure and tight regulation underscore its importance in maintaining BCAA homeostasis.

Structure of the BCKDH Complex

The BCKDH complex is composed of three catalytic components:

-

E1 (α2β2 heterotetramer): A thiamine pyrophosphate (TPP)-dependent decarboxylase that catalyzes the decarboxylation of the α-ketoacid.[5][8]

-

E2 (dihydrolipoyl transacylase): Forms the structural core of the complex and transfers the acyl group to coenzyme A.[5][8]

-

E3 (dihydrolipoamide dehydrogenase): A flavoprotein that reoxidizes the lipoamide cofactor of E2.[5][8]

Caption: Structure and regulation of the BCKDH complex.

Regulation of BCKDH Activity

The activity of the BCKDH complex is exquisitely controlled by a phosphorylation/dephosphorylation cycle, which is primarily governed by two regulatory enzymes that associate with the complex:[9]

-

Branched-chain α-keto acid dehydrogenase kinase (BCKDK): This dedicated kinase phosphorylates the E1α subunit of the BCKDH complex, leading to its inactivation.[9][10]

-

Protein Phosphatase 2Cm (PP2Cm): This phosphatase dephosphorylates the E1α subunit, thereby activating the complex.[10]

The balance between BCKDK and PP2Cm activity is influenced by various factors, including the concentrations of BCAAs and their corresponding keto acids, hormonal signals, and the overall energy status of the cell.[9][11] For instance, high levels of BCAAs can inhibit BCKDK, leading to increased BCKDH activity and enhanced BCAA catabolism.[6]

Beyond BCAA Catabolism: Broader Metabolic and Signaling Roles

4-Methyl-2-oxopentanoic acid is not merely a substrate for energy production; it also functions as a signaling molecule that can influence key cellular processes.

Stimulation of Insulin Secretion

Studies have demonstrated that 4-methyl-2-oxopentanoic acid can stimulate insulin secretion from pancreatic β-cells.[7][12] The proposed mechanism involves its metabolism within the β-cell, leading to an increase in the ATP/ADP ratio.[2] This change in the cellular energy state closes ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization, calcium influx, and subsequent insulin exocytosis.[2][7] Furthermore, changes in the redox state of NADP have also been implicated as a mediator in this process.[2]

Caption: Proposed mechanism of KIC-stimulated insulin secretion.

Modulation of the mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a central kinase that regulates cell growth, proliferation, and metabolism.[13] Leucine is a well-known activator of the mTOR complex 1 (mTORC1) pathway.[14] As a direct metabolite of leucine, 4-methyl-2-oxopentanoic acid is also implicated in mTORC1 signaling.[4] Elevated levels of KIC can contribute to the activation of mTORC1, which in turn can lead to the phosphorylation of downstream targets like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), promoting protein synthesis.[4][15] However, chronic activation of mTORC1 can also lead to insulin resistance through a negative feedback loop involving the phosphorylation and degradation of insulin receptor substrate 1 (IRS-1).[16]

Pathophysiological Significance: Maple Syrup Urine Disease (MSUD)

The most profound clinical relevance of 4-methyl-2-oxopentanoic acid lies in its accumulation in Maple Syrup Urine Disease (MSUD).[3] MSUD is an autosomal recessive disorder caused by mutations in the genes encoding the E1α, E1β, or E2 subunits of the BCKDH complex.[5] This enzymatic deficiency leads to the accumulation of BCAAs (leucine, isoleucine, and valine) and their respective keto acids, including 4-methyl-2-oxopentanoic acid, in the blood, urine, and cerebrospinal fluid.[3]

The buildup of these metabolites is highly neurotoxic and can lead to severe neurological damage, including intellectual disability, seizures, and even death if left untreated.[3] The characteristic sweet odor of the urine, resembling maple syrup, is due to the presence of sotolone, a metabolite of isoleucine.

Therapeutic Strategies for MSUD

The primary treatment for MSUD is a lifelong, strict dietary restriction of BCAAs.[17][18][19] This involves the use of specialized medical formulas and foods low in these amino acids. Careful monitoring of plasma BCAA levels is crucial to ensure metabolic control and prevent acute metabolic decompensation, which can be triggered by illness or stress.[17] In some severe cases, liver transplantation can be a curative option, as the transplanted liver provides a source of functional BCKDH enzyme.[18][20]

Table 1: Overview of Therapeutic Approaches for MSUD

| Therapeutic Strategy | Mechanism of Action | Key Considerations |

| Dietary BCAA Restriction | Reduces the substrate load for the deficient BCKDH complex. | Lifelong adherence is required; requires careful monitoring.[17][18] |

| Thiamine (Vitamin B1) Supplementation | Acts as a cofactor for the E1 subunit of the BCKDH complex; may be effective in thiamine-responsive MSUD variants. | Only beneficial for a subset of patients.[20] |

| Liver Transplantation | Provides a source of functional BCKDH enzyme, correcting the metabolic defect. | Invasive procedure with associated risks; can be curative.[18][20] |

| Acute Metabolic Decompensation Management | Intravenous fluids with glucose and lipids to promote anabolism and reduce protein catabolism. | Essential during illness or stress to prevent neurological damage.[17] |

Analytical Methodologies for Quantification

Accurate quantification of 4-methyl-2-oxopentanoic acid and other branched-chain keto acids is essential for the diagnosis and monitoring of MSUD, as well as for research into their broader metabolic roles. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Experimental Protocol: Quantification by LC-MS/MS

This protocol provides a general framework for the analysis of branched-chain keto acids in plasma. Specific parameters will require optimization based on the instrumentation and specific analytical goals.

6.1.1. Sample Preparation

-

Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).

-

Vortex: Vortex the mixture vigorously for 30 seconds to precipitate proteins.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Derivatization (Optional but often necessary): Due to the poor ionization efficiency of underivatized keto acids, derivatization is often employed. A common method involves reaction with o-phenylenediamine (OPD) to form stable, readily ionizable quinoxalinol derivatives.[21]

-

Evaporation and Reconstitution: Evaporate the sample to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water).[21]

6.1.2. LC-MS/MS Analysis

-

Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[21]

-

Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for the derivatized keto acids and the internal standard.[21][22]

Table 2: Example MRM Transitions for OPD-Derivatized Keto Acids

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 4-Methyl-2-oxopentanoic acid (KIC) | Varies with derivative | Varies with derivative |

| 3-Methyl-2-oxovaleric acid (KMV) | Varies with derivative | Varies with derivative |

| 3-Methyl-2-oxobutanoic acid (KIV) | Varies with derivative | Varies with derivative |

| Internal Standard | Varies with derivative | Varies with derivative |

Note: Specific m/z values will depend on the exact derivatization agent and its fragmentation pattern.

Therapeutic Perspectives and Drug Development

The central role of 4-methyl-2-oxopentanoic acid and the BCKDH complex in metabolism makes them attractive targets for drug development.

-

MSUD Therapies: Beyond dietary management, research is ongoing into small molecule chaperones that could restore some function to mutant BCKDH enzymes and gene therapy approaches to deliver a functional copy of the defective gene.

-

Metabolic Syndrome and Diabetes: Given the links between elevated BCAAs, KIC, and insulin resistance, inhibitors of BCKDK are being investigated as a potential therapeutic strategy to enhance BCAA catabolism and improve glucose homeostasis.[16]

-

Cancer: The role of BCAA metabolism in cancer is an emerging area of research. Some cancers exhibit altered BCAA metabolism, and targeting the BCKDH complex or related enzymes could represent a novel therapeutic avenue.

Conclusion

4-Methyl-2-oxopentanoic acid is a metabolite of profound importance, acting as a key node in cellular metabolism and signaling. Its proper regulation is essential for health, while its dysregulation has severe pathological consequences. A thorough understanding of its metabolic pathways, the intricate control of the BCKDH complex, and its broader signaling functions is crucial for researchers and clinicians. The analytical tools and therapeutic strategies discussed in this guide provide a foundation for further investigation and the development of novel interventions for metabolic diseases.

References

-

Maple Syrup Urine Disease (MSUD) Treatment & Management. (2023). Medscape. [Link]

-

Branched-chain ketoacid dehydrogenase regulation. BCKDH is regulated by... (n.d.). ResearchGate. [Link]

-

Treatment Outcomes for Maple Syrup Urine Disease Detected by Newborn Screening. (2024). American Academy of Pediatrics. [Link]

-

Branched-chain alpha-keto acid dehydrogenase complex. (n.d.). Wikipedia. [Link]

-

The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders. (2022). Frontiers in Physiology. [Link]

-

BCKAD branched chain alphaketo acid dehydrogenase& BCKDH branched chain alphaketo acid dehydrogenase. (2025). YouTube. [Link]

-

Maple Syrup Urine Disease (MSUD). (n.d.). Children's Hospital of Philadelphia. [Link]

-

Regulation of hepatic branched-chain α-ketoacid dehydrogenase complex in rats fed a high-fat diet. (n.d.). National Institutes of Health. [Link]

-

What is the treatment strategy in maple syrup urine disease? (2013). ResearchGate. [Link]

-

Maple Syrup Urine Disease: What It Is, Symptoms & Treatment. (n.d.). Cleveland Clinic. [Link]

-

Mechanism of activation of branched-chain alpha-keto acid dehydrogenase complex by exercise. (n.d.). PubMed. [Link]

-

BCKDK phosphorylates BCKDH. (n.d.). Reactome. [Link]

-

Branched-chain alpha-keto acid dehydrogenase complex. (n.d.). Grokipedia. [Link]

-

The stimulus--secretion coupling 4-methyl-2-oxopentanoate-induced insulin release. (n.d.). National Institutes of Health. [Link]

-

Branched-chain alpha-keto acid dehydrogenase complex. (n.d.). Wikiwand. [Link]

-

The stimulus--secretion coupling 4-methyl-2-oxopentanoate-induced insulin release. (1979). PubMed. [Link]

-

A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease. (2022). PubMed. [Link]

-

Branched-chain alpha-keto acid dehydrogenase complex. (2023). YouTube. [Link]

-

A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease. (2022). National Institutes of Health. [Link]

-

4-Methyl-2-oxopentanoic acid (Standard). (n.d.). Cancer Immunotherapy Trials Network. [Link]

-

A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease. (2025). ResearchGate. [Link]

-

The metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets. (n.d.). National Institutes of Health. [Link]

-

4-Methyl-2-oxovaleric acid. (n.d.). PubChem. [Link]

-

Liquid chromatography-mass spectrometric method for the simultaneous analysis of branched-chain amino acids and their ketoacids from dried blood spot as secondary analytes for the detection of maple syrup urine disease. (n.d.). PubMed. [Link]

-

Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. (n.d.). National Institutes of Health. [Link]

-

The metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets. (1979). PubMed. [Link]

-

4-Methyl-2-oxovaleric acid (Compound). (n.d.). Exposome-Explorer. [Link]

-

4-methyl-2-oxopentanoic acid (CHEBI:48430). (n.d.). EMBL-EBI. [Link]

-

MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (n.d.). MetBioNet. [Link]

-

Mechanisms of amino acid sensing in mTOR signaling pathway. (n.d.). National Institutes of Health. [Link]

-

Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling. (2020). National Institutes of Health. [Link]

-

Quantitation of total fatty acids in plasma and serum by GC-NCI-MS. (2016). National Institutes of Health. [Link]

-

Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. (n.d.). eScholarship.org. [Link]

-

Molecular Mechanism of Pancreatic β-Cell Failure in Type 2 Diabetes Mellitus. (n.d.). MDPI. [Link]

-

Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients. (n.d.). MDPI. [Link]

-

Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS. (n.d.). SpringerLink. [Link]

-

mTOR signaling at a glance. (n.d.). National Institutes of Health. [Link]

-

Metabolic Reprogramming Mediated by the mTORC2-IRF4 Signaling Axis Is Essential for Macrophage Alternative Activation. (n.d.). ResearchGate. [Link]

Sources

- 1. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 2. The stimulus--secretion coupling 4-methyl-2-oxopentanoate-induced insulin release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-methyl-2-oxopentanoic acid (CHEBI:48430) [ebi.ac.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. m.youtube.com [m.youtube.com]

- 6. grokipedia.com [grokipedia.com]

- 7. The stimulus--secretion coupling 4-methyl-2-oxopentanoate-induced insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wikiwand.com [wikiwand.com]

- 9. Regulation of hepatic branched-chain α-ketoacid dehydrogenase complex in rats fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of activation of branched-chain alpha-keto acid dehydrogenase complex by exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 14. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]

- 17. emedicine.medscape.com [emedicine.medscape.com]

- 18. Maple Syrup Urine Disease (MSUD) | Children's Hospital of Philadelphia [chop.edu]

- 19. researchgate.net [researchgate.net]

- 20. my.clevelandclinic.org [my.clevelandclinic.org]

- 21. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Role of Methyl 4-methyl-2-oxopentanoate in mTOR Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction: Decoding a Novel Activator in a Central Signaling Hub